

# A Comparative Crystallographic Analysis of 2-Amino-3-Nitropyridine Analogs

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## Compound of Interest

Compound Name: *2-Ethylamino-5-methyl-3-nitropyridine*

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A Technical Guide for Researchers in Medicinal Chemistry and Materials Science

This guide provides a detailed comparative analysis of the X-ray crystal structures of several 2-amino-3-nitropyridine analogs. By examining the subtle yet significant variations in their solid-state conformations and intermolecular interactions, we aim to provide valuable insights for researchers engaged in drug design, crystal engineering, and the development of novel materials. The following sections delve into the structural nuances of these compounds, supported by experimental data and detailed methodologies, to facilitate a deeper understanding of their structure-property relationships.

## Introduction: The Significance of 2-Amino-3-Nitropyridine Scaffolds

The 2-amino-3-nitropyridine core is a privileged scaffold in medicinal chemistry and materials science. The arrangement of a donor amino group and an acceptor nitro group on the pyridine ring gives rise to interesting electronic properties and a propensity for forming specific intermolecular interactions, such as hydrogen bonds. These features are critical for molecular recognition in biological systems and for controlling the self-assembly of molecules in the solid state. Understanding how substitutions on this core framework influence the three-dimensional structure is paramount for the rational design of new compounds with tailored properties.

## Comparative Analysis of Crystal Structures

While the crystal structure of **2-Ethylamino-5-methyl-3-nitropyridine** is not readily available in the public domain, a comparative analysis of closely related analogs provides significant insights into the conformational preferences and packing motifs of this class of compounds. This section compares the crystallographic data of several 2-amino-3-nitropyridine derivatives.

A study of 2-amino-3-nitropyridine (ANP) provides a foundational understanding of the parent scaffold. Its geometrical parameters, spectroscopic analysis, and electronic structure have been investigated through both experimental X-ray single crystal measurements and theoretical calculations (DFT and MP2).<sup>[1][2]</sup> This dual approach ensures the reliability of the obtained data.<sup>[1][2]</sup> The calculated HOMO and LUMO energies indicate charge transfer within the molecule, a key feature of such donor-acceptor systems.<sup>[1][2]</sup>

Further expanding on this, the introduction of a phenylamino group at the 2-position and a methyl group at either the 4 or 6 position leads to the formation of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers.<sup>[3]</sup> X-ray diffraction studies revealed that the conformation of these molecules is not planar.<sup>[3]</sup> For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, the nitro group is slightly twisted out of the pyridine ring plane, and there is a significant dihedral angle between the pyridine and phenyl rings.<sup>[3]</sup> A weak intramolecular N-H...O hydrogen bond is also observed.<sup>[3]</sup> Similarly, the 6-methyl isomer also adopts a non-planar conformation with a twisted nitro group and a dihedral angle between the aromatic rings.<sup>[3]</sup>

The influence of the methyl group position on the crystal packing and molecular conformation is also evident in 2-N-phenylamino-5-nitropyridine isomers. A study on 2-N-phenylamino-5-nitro-4-methylpyridine (2PA5N4MP) and 2-N-phenylamino-5-nitro-6-methylpyridine (2PA5N6MP) revealed significant structural differences.<sup>[4]</sup> The 6-methyl isomer adopts an almost planar conformation, while the 4-methyl isomer is markedly twisted.<sup>[4]</sup> These conformational differences lead to distinct hydrogen-bonding motifs, with the 4-methyl isomer forming N-H...N dimers and the 6-methyl isomer exhibiting N-H...O interactions.<sup>[4]</sup>

These examples underscore the profound impact of substituent placement on the molecular geometry and intermolecular interactions of 2-amino-3-nitropyridine analogs.

## Tabulated Crystallographic Data

For a direct comparison, the following table summarizes key crystallographic parameters for selected 2-amino-3-nitropyridine analogs.

Compound	Formula	Cryst al Syste m	Spac e Grou p	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
Ethyl 2- cyano- 3-[(1- ethoxy ethylid ene)a mino]- 5-(3- metho xyphe nyl)-7- methyl -5H- 1,3- thiazol o[3,2- a]pyri midine -6- carbox ylate	C <sub>22</sub> H <sub>24</sub> N <sub>4</sub> O <sub>4</sub> S	Monoc linic	C2/c	14.371	13.368	22.771	99.325	8	[5]
2- cyano guanid inophe nytoin	C <sub>22</sub> H <sub>23</sub> N <sub>5</sub> O	Monoc linic	P2 <sub>1</sub> /c	-	-	-	-	4	[6]
Manni ch base of 2- cyano	-	Monoc linic	C2/c	-	-	-	-	8	[6]

guanid  
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Note: A comprehensive list of atomic coordinates, bond lengths, and angles can be found in the respective crystallographic information files (CIFs) associated with the cited literature.

## Experimental Protocols

The determination of the X-ray crystal structures discussed in this guide generally follows a standardized workflow. The following sections provide a detailed, step-by-step methodology for single-crystal X-ray diffraction.

## Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Protocol for Slow Evaporation:

- **Dissolution:** Dissolve the synthesized compound in a suitable solvent or a mixture of solvents to near saturation at room temperature or with gentle heating. Common solvents include methanol, ethanol, acetone, and acetonitrile.
- **Filtration:** Filter the solution through a syringe filter (0.22  $\mu\text{m}$ ) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.
- **Evaporation:** Cover the vial with a cap containing a few small perforations or with parafilm pierced with a needle. This allows for slow evaporation of the solvent.
- **Incubation:** Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

- **Harvesting:** Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry. For instance, light-greenish yellow crystals of Ethyl 2-cyano-3-[(1-ethoxyethylidene)amino]-5-(3-methoxyphenyl)-7-methyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for X-ray diffraction were obtained by slow evaporation from petroleum ether.<sup>[5]</sup>

## X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Typical Data Collection Parameters:

- **Instrument:** A modern diffractometer equipped with a CCD or CMOS detector (e.g., Bruker SMART APEX).<sup>[5]</sup>
- **X-ray Source:** Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ) radiation.
- **Temperature:** Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.<sup>[5]</sup>
- **Data Collection Strategy:** A series of frames are collected over a range of crystal orientations (e.g., using  $\omega$  and  $\phi$  scans).
- **Absorption Correction:** An absorption correction is applied to the data to account for the absorption of X-rays by the crystal (e.g., multi-scan method like SADABS).<sup>[5]</sup>

## Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

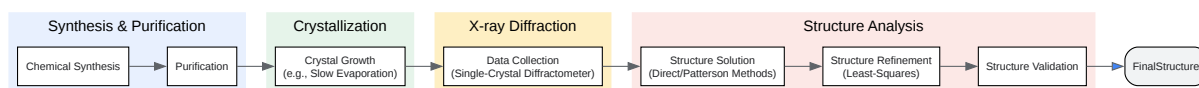
- **Data Reduction:** The raw diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.
- **Space Group Determination:** The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]
- **Validation:** The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

## Visualizations

The following diagrams illustrate the molecular structure of a representative 2-amino-3-nitropyridine analog and a typical experimental workflow for X-ray crystallography.

Figure 1: Molecular structure of 2-Amino-5-methyl-3-nitropyridine.



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Figure 2: Experimental workflow for single-crystal X-ray crystallography.

## Conclusion

The comparative analysis of the X-ray crystal structures of 2-amino-3-nitropyridine analogs reveals the critical role of substituent effects on molecular conformation and crystal packing. The interplay of steric and electronic factors, governed by the nature and position of substituents, dictates the formation of specific intra- and intermolecular interactions, which in turn define the overall solid-state architecture. These structural insights are invaluable for the rational design of new molecules with desired physical, chemical, and biological properties. The

experimental protocols and data presented in this guide serve as a valuable resource for researchers working with this important class of compounds.

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